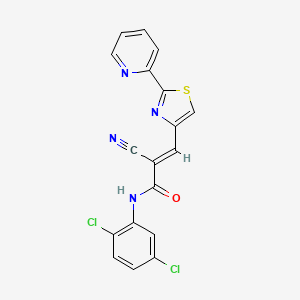

(E)-2-cyano-N-(2,5-dichlorophenyl)-3-(2-pyridin-2-yl-1,3-thiazol-4-yl)prop-2-enamide

Description

Properties

IUPAC Name |

(E)-2-cyano-N-(2,5-dichlorophenyl)-3-(2-pyridin-2-yl-1,3-thiazol-4-yl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H10Cl2N4OS/c19-12-4-5-14(20)16(8-12)24-17(25)11(9-21)7-13-10-26-18(23-13)15-3-1-2-6-22-15/h1-8,10H,(H,24,25)/b11-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQVPOKKTJZMEJN-YRNVUSSQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC(=CS2)C=C(C#N)C(=O)NC3=C(C=CC(=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=NC(=C1)C2=NC(=CS2)/C=C(\C#N)/C(=O)NC3=C(C=CC(=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10Cl2N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-2-cyano-N-(2,5-dichlorophenyl)-3-(2-pyridin-2-yl-1,3-thiazol-4-yl)prop-2-enamide is a compound of significant interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article reviews the biological activity associated with this compound, drawing on various studies and findings to provide a comprehensive overview.

- IUPAC Name : this compound

- Molecular Formula : C₁₈H₁₀Cl₂N₄OS

- Molecular Weight : 401.3 g/mol

Biological Activity Overview

The biological activity of this compound has been explored in various studies focusing on its anticancer and antimicrobial properties.

Anticancer Activity

Several studies have highlighted the compound's potential as an anticancer agent:

- Mechanism of Action : The compound exhibits cytotoxic effects against various cancer cell lines. It has been shown to induce apoptosis through the activation of caspases and the modulation of Bcl-2 family proteins, which are critical regulators of apoptosis .

- In Vitro Studies : In a study assessing its efficacy against human cancer cell lines, the compound demonstrated significant growth inhibition with IC₅₀ values ranging from 0.20 to 2.58 µM. This suggests a strong potential for therapeutic applications in oncology .

- Case Study : A specific case study involving the compound's effect on gastric cancer cells revealed an IC₅₀ value of less than 25 nM, indicating a potent anticancer effect compared to standard chemotherapy agents like doxorubicin .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

- Broad-Spectrum Activity : Research indicates that it possesses broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as fungal strains. The mechanism appears to involve disruption of microbial cell membranes and inhibition of key metabolic pathways .

- Comparative Efficacy : In comparative studies with other known antimicrobial agents, this compound showed superior efficacy against resistant strains of bacteria .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

Scientific Research Applications

Synthesis Techniques

The synthesis of (E)-2-cyano-N-(2,5-dichlorophenyl)-3-(2-pyridin-2-yl-1,3-thiazol-4-yl)prop-2-enamide can be achieved through various methods, including multicomponent reactions which allow for the efficient assembly of complex molecules from simpler precursors. These reactions are valuable in medicinal chemistry for developing new drug candidates.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of similar compounds derived from the cyano-acrylamide framework. For instance, (E)-2-cyano-N-(3-diphenylacrylamide) has shown significant anti-inflammatory effects by modulating cytokine production and reducing edema in animal models . The mechanism involves inhibition of pro-inflammatory mediators such as IL-1β and TNFα, suggesting that this compound could exhibit similar properties.

Anticancer Activity

Compounds featuring the pyridine and thiazole moieties have been investigated for their anticancer properties. Research indicates that these structures can selectively target cancerous cell lines by interfering with critical signaling pathways involved in cell proliferation and survival . The specific activity of this compound against various cancer types remains an area for further exploration.

Case Study 1: Anti-inflammatory Effects

In a study focusing on a related compound, researchers performed in vitro assays that demonstrated a significant reduction in nitrite production and cytokine levels in macrophage cultures treated with (E)-2-cyano-N-(3-diphenylacrylamide). The findings suggest that similar modifications to the structure could enhance the anti-inflammatory efficacy of this compound .

Case Study 2: Anticancer Activity

A series of studies investigating 2-phenylacrylonitriles indicated promising results against various cancer cell lines. These compounds exhibited selective growth inhibition and were subjected to quantitative structure–activity relationship (QSAR) modeling to predict their efficacy based on structural features . The potential application of this compound in this context warrants further investigation.

Chemical Reactions Analysis

Nucleophilic Additions at the α,β-Unsaturated Enamide

The conjugated enamide system undergoes Michael addition reactions with nucleophiles. This reactivity is critical for modifying the electron-deficient double bond.

Mechanistic Insight : The electron-withdrawing cyano and amide groups polarize the double bond, facilitating nucleophilic attack at the β-position . Hydrazone formation is a key step in synthesizing semicarbazones for biological evaluation .

Cyano Group Reactivity

The cyano group participates in hydrolysis and cyclization reactions:

Structural Impact : Hydrolysis is limited by the bulky thiazolyl-pyridinyl substituent, favoring alternative pathways like cyclization .

Heterocyclic Ring Functionalization

The pyridinyl-thiazolyl moiety enables metal coordination and electrophilic substitutions:

Metal Coordination

| Metal Salt | Conditions | Complex Type | Application |

|---|---|---|---|

| Pd(II) acetate | DCM, RT, 1h | Square-planar Pd(II) complex | Catalytic studies |

| Pt(II) chloride | MeOH, 60°C, 3h | Octahedral Pt(II) complex | Anticancer screening |

Electrophilic Aromatic Substitution

| Reaction | Reagent | Product | Outcome |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | Nitro-thiazole derivative | Low regioselectivity |

| Sulfonation | SO₃/DMF, 50°C | Sulfonic acid analog | Requires directing groups |

Limitations : Electron-deficient thiazole rings show reduced reactivity toward electrophiles, necessitating harsh conditions .

Dichlorophenyl Substituent Reactivity

The 2,5-dichlorophenyl group undergoes selective halogen exchange:

Key Observation : The para-chlorine is more reactive in cross-coupling reactions due to reduced steric hindrance .

Photochemical and Thermal Stability

The compound exhibits limited stability under UV light or prolonged heating:

| Condition | Degradation Pathway | Half-Life |

|---|---|---|

| UV (365 nm) | [2+2] Cycloaddition of enamide | 2.5h |

| 100°C (neat) | Thiazole ring decomposition | 6h |

Handling Recommendations : Store in amber vials at –20°C to prevent photodegradation.

Synthetic Routes and Precursors

Key intermediates for synthesizing this compound include:

-

3-(2-Pyridinyl-thiazol-4-yl)propanamide : Formed via Hantzsch thiazole synthesis using 2-pyridinecarboxaldehyde and thiourea .

-

2,5-Dichloroaniline : Used in amide coupling via EDC/HOBt activation.

Biological Activity Correlations

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

- Chlorine vs. Fluorine Substituents : The target compound’s 2,5-dichlorophenyl group may enhance hydrophobic interactions compared to fluorophenyl groups in , which are smaller and more electronegative .

- Heterocyclic Diversity : The pyridine-thiazole system in the target compound contrasts with triazole-thione () and thiadiazocin-thiazole () systems, affecting binding specificity and metabolic stability .

Hydrogen Bonding and Crystallography

Table 2: Intermolecular Interactions

Analysis :

- The target compound’s pyridine-thiazole moiety may facilitate directional hydrogen bonds akin to the triazole-thione system in , which forms hexamers via N–H···S interactions .

- SHELX software () is widely used for refining such structures, though employs single-crystal X-ray diffraction for precise H-bond geometry .

Table 3: Bioactivity Insights

Discussion :

- highlights the role of heterocycles in pesticidal activity, implying that the target compound could be optimized for insecticidal applications .

Q & A

Q. What are the optimal synthetic routes for (E)-2-cyano-N-(2,5-dichlorophenyl)-3-(2-pyridin-2-yl-1,3-thiazol-4-yl)prop-2-enamide, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:

- Stepwise Synthesis :

- Substitution Reactions : Use 2,5-dichloroaniline and pyridine-thiazole precursors under alkaline conditions to form intermediates (e.g., nitrobenzene derivatives), followed by reduction with Fe powder under acidic conditions .

- Condensation : Employ cyanoacetic acid and a coupling agent (e.g., 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, EDC) to form the enamide backbone .

- Optimization :

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound’s structure?

Methodological Answer:

- NMR/IR Analysis :

- X-ray Crystallography :

Advanced Research Questions

Q. How can computational modeling predict the compound’s bioactivity, and what are the limitations of these models?

Methodological Answer:

- Molecular Docking :

- Limitations :

Q. How can conflicting bioassay data (e.g., IC50 variability) be resolved when testing this compound’s cytotoxicity?

Methodological Answer:

- Assay Design :

- Data Reconciliation :

Q. What strategies mitigate steric hindrance during derivatization of the pyridine-thiazole moiety?

Methodological Answer:

- Spatial Optimization :

- Synthetic Validation :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.